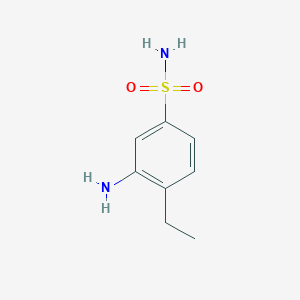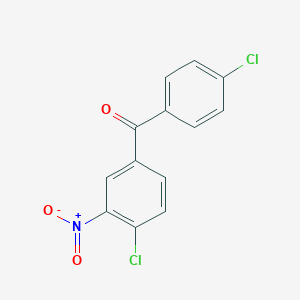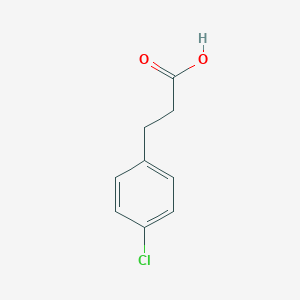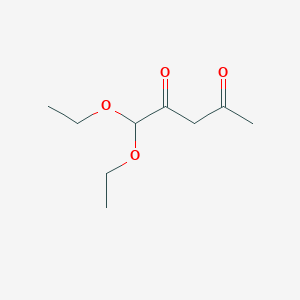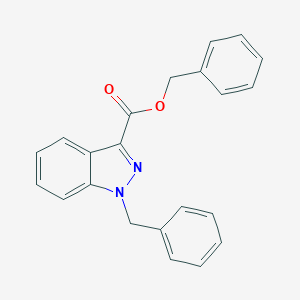
Benzyl 1-benzyl-1H-indazole-3-carboxylate
Descripción general
Descripción
“Benzyl 1-benzyl-1H-indazole-3-carboxylate” is a chemical compound . It belongs to a class of substituted 1-benzyl-1H-indazole-3-carboxylic acids, amides, and esters . These compounds are useful as pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds involves reacting an indazole with a benzyl derivative . For example, ethyl 1-p-chlorobenzyl-4,5,6,7-tetrahydroindazole-3-carboxylate can be synthesized using decalin and 10% palladium .
Molecular Structure Analysis
The molecular formula of “Benzyl 1-benzyl-1H-indazole-3-carboxylate” is C22H18N2O2 . The average mass is 342.391 Da and the monoisotopic mass is 342.136841 Da .
Chemical Reactions Analysis
The synthesis of 1H- and 2H-indazoles involves strategies like transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Aplicaciones Científicas De Investigación
Anti-inflammatory agents
Indazole compounds have been studied for their potential as anti-inflammatory agents . Some derivatives were found to possess high anti-inflammatory activity along with minimum ulcerogenic potential . The methods of application or experimental procedures typically involve in vivo testing in animal models, such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema .
Anticancer agents
Some indazole compounds, specifically 3-amino-1H-indazole-1-carboxamides, have shown promising antiproliferative activity . They were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Antimicrobial agents
Indazole derivatives have been found to possess antimicrobial properties . The methods of application or experimental procedures typically involve in vitro testing against various bacterial and fungal strains .
AntiHIV agents
Some indazole compounds have shown potential as antiHIV agents . The methods of application or experimental procedures typically involve in vitro testing against HIV-1 and HIV-2 viruses .
Hypoglycemic agents
Indazole compounds have been studied for their potential as hypoglycemic agents . The methods of application or experimental procedures typically involve in vivo testing in animal models .
Antiprotozoal agents
Some indazole compounds have shown potential as antiprotozoal agents . The methods of application or experimental procedures typically involve in vitro testing against various protozoal strains .
Continuing with the general applications of indazole compounds:
Antihypertensive agents
Some indazole compounds have been studied for their potential as antihypertensive agents . The methods of application or experimental procedures typically involve in vivo testing in animal models .
Neuroprotective agents
Indazole derivatives have shown potential as neuroprotective agents . They have been studied for their ability to protect neurons from damage or degeneration .
Analgesic agents
Indazole compounds have been found to possess analgesic properties . The methods of application or experimental procedures typically involve in vivo testing in animal models .
Antiviral agents
Some indazole compounds have shown potential as antiviral agents . The methods of application or experimental procedures typically involve in vitro testing against various viral strains .
Antifungal agents
Indazole derivatives have been found to possess antifungal properties . The methods of application or experimental procedures typically involve in vitro testing against various fungal strains .
Antitubercular agents
Some indazole compounds have shown potential as antitubercular agents . The methods of application or experimental procedures typically involve in vitro testing against Mycobacterium tuberculosis .
Propiedades
IUPAC Name |
benzyl 1-benzylindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-22(26-16-18-11-5-2-6-12-18)21-19-13-7-8-14-20(19)24(23-21)15-17-9-3-1-4-10-17/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFSDBVIGNCTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203014 | |
| Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-benzyl-1H-indazole-3-carboxylate | |
CAS RN |
174180-54-2 | |
| Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174180-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

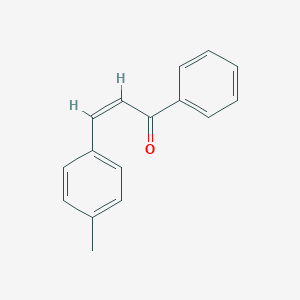
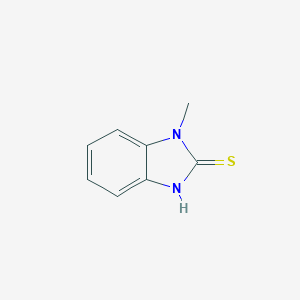
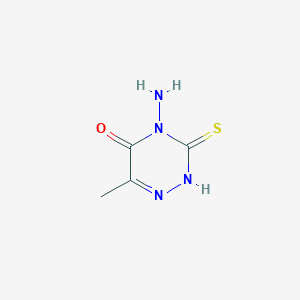
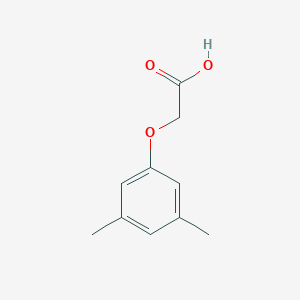
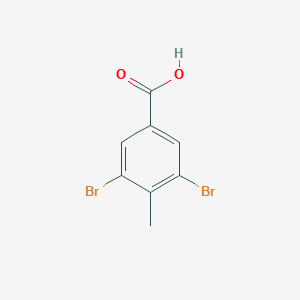
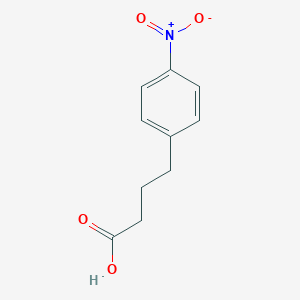
![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)
